TERT-BUTYL N-(5-BROMO-4-METHYLPYRIDIN-2-YL)CARBAMATE

Description

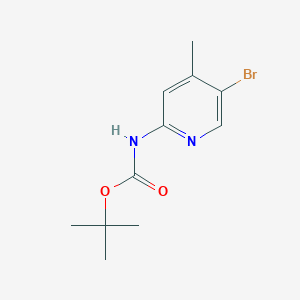

TERT-BUTYL N-(5-BROMO-4-METHYLPYRIDIN-2-YL)CARBAMATE is a pyridine-derived carbamate compound featuring a tert-butyl carbamate group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position of the pyridine ring. This structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki coupling or nucleophilic substitution reactions due to the reactive bromine substituent.

Properties

IUPAC Name |

tert-butyl N-(5-bromo-4-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-5-9(13-6-8(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZJLIDBVAZFBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-4-methylpyridin-2-ylcarbamate typically involves the reaction of 5-bromo-4-methylpyridin-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of tert-butyl 5-bromo-4-methylpyridin-2-ylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:

For example, Suzuki-Miyaura cross-coupling with aryl boronic acids replaces the bromine with aryl groups, enabling access to complex architectures.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

| Reagents | Conditions | Products Formed |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane, 0°C to RT | Free amine (5-bromo-4-methylpyridin-2-amine) |

This reaction is critical in medicinal chemistry for unmasking reactive amine intermediates .

Functionalization of the Pyridine Ring

The electron-deficient pyridine ring participates in electrophilic substitution, though reactivity is moderated by the methyl and carbamate groups.

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivatives |

| Halogenation | NBS, radical initiators, light | Additional halogen incorporation |

The methyl group at the 4-position can undergo oxidation to a carboxylic acid using KMnO₄ under acidic conditions .

Cross-Coupling Reactions

The bromine atom facilitates transition metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Products Formed | Reference |

|---|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃ | Aryl amine derivatives | |

| Negishi Coupling | Zn reagents, Pd(PPh₃)₄ | Alkyl/aryl-substituted pyridines |

These reactions are pivotal for constructing pharmacophores in drug discovery.

Reductive Transformations

The carbamate group remains stable under mild reduction conditions, but stronger reductants like LiAlH₄ can reduce the pyridine ring:

| Reagents | Conditions | Products Formed |

|---|---|---|

| H₂, Pd/C | Ethanol, RT | Intact carbamate, reduced Br |

| LiAlH₄ | THF, reflux | Piperidine derivatives |

Selective reduction of the bromine to hydrogen is achievable using catalytic hydrogenation .

Acid- or Base-Mediated Rearrangements

Under strong bases (e.g., LDA), the carbamate group can migrate, forming regioisomers. In acidic conditions, the Boc group cleaves, as noted earlier .

Key Reaction Data Table

| Reaction | Yield (%) | Purity (%) | Key Observations |

|---|---|---|---|

| Suzuki Coupling | 78–85 | >95 | Requires anhydrous conditions |

| Boc Deprotection (TFA) | 90–95 | >98 | Fast kinetics at RT |

| Bromine Amination | 65–70 | >90 | Steric hindrance from methyl group |

Scientific Research Applications

Chemistry

Tert-butyl N-(5-bromo-4-methylpyridin-2-yl)carbamate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's structure allows for various chemical modifications, making it versatile for synthetic applications.

Biology

In biological research, this compound is investigated for its role as an enzyme inhibitor and receptor ligand. Its interaction with specific biological targets can lead to significant insights into metabolic pathways and disease mechanisms.

Key Biological Applications :

- Enzyme Inhibition : Studies have shown that derivatives of this compound may inhibit enzymes involved in critical biological processes, which could have implications for drug development targeting diseases like cancer and neurodegenerative disorders.

- Receptor Interaction : The compound has potential applications in studying receptor-ligand interactions, which are crucial for understanding signaling pathways in cells.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts. Its derivatives are being investigated as potential candidates for drug development due to their ability to modulate biological activity.

Potential Therapeutic Applications :

- Cancer Treatment : Research indicates that compounds similar to this compound can act as small molecule inhibitors of protein kinases, which are often overactive in cancer cells.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer protective effects against oxidative stress, potentially providing avenues for treating neurodegenerative diseases.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Facilitates the formation of complex molecules |

| Biology | Enzyme inhibitors | Potential to inhibit key metabolic enzymes |

| Medicine | Drug development | Investigated for therapeutic effects against cancer and neurodegeneration |

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibition of a specific protein kinase involved in cell cycle regulation. The findings indicated that the compound could potentially be developed into a therapeutic agent for cancer treatment.

Case Study 2: Neuroprotective Properties

Research investigating the neuroprotective effects of this compound on neuronal cells under oxidative stress conditions revealed promising results. The compound was shown to reduce cell death and inflammatory markers, suggesting its potential role in developing treatments for neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-4-methylpyridin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (CF₃, Cl, Br): The trifluoromethyl group (CF₃) in significantly increases electronegativity and metabolic stability compared to the methyl group in the target compound . Chlorine in and enhances reactivity toward nucleophilic substitution.

Reactivity and Applications :

- Bromine at the 5-position (common in the target compound and ) is critical for cross-coupling reactions.

- The formyl group in enables further derivatization (e.g., Schiff base formation), distinguishing it from halogenated analogs.

Physical Properties :

Biological Activity

Tert-butyl N-(5-bromo-4-methylpyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activity, particularly as a protein kinase inhibitor. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of 287.15 g/mol. The compound features a brominated pyridine ring, which is known to enhance biological activity through various mechanisms.

Synthesis Methodology

The synthesis typically involves the reaction of 5-bromo-4-methylpyridin-2-amine with tert-butyl carbamate in the presence of suitable solvents such as tetrahydrofuran (THF) or methylene chloride. The reaction conditions usually require temperatures between 0°C to 20°C and can take several hours to complete .

Biological Activity

Protein Kinase Inhibition

Research indicates that this compound acts as a selective inhibitor for certain protein kinases. This inhibition can modulate cell cycle control, which is crucial in cancer therapy. The compound's ability to interfere with kinase activity suggests its potential use in treating malignancies where these enzymes are dysregulated .

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, compounds similar to this compound have shown promise in inhibiting amyloid beta peptide aggregation, a hallmark of Alzheimer's disease. For instance, related compounds have demonstrated the ability to protect astrocytes from oxidative stress induced by amyloid beta, suggesting a neuroprotective role .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : Research has shown that this compound can reduce cell death in astrocyte cultures exposed to amyloid beta peptides. The protective effects were attributed to decreased levels of inflammatory cytokines like TNF-alpha and reduced oxidative stress markers .

- In Vivo Models : In animal models, this compound exhibited moderate effects on cognitive function when administered after scopolamine-induced memory impairment. However, its bioavailability in the central nervous system remains a concern that needs addressing for therapeutic applications .

- Structure-Activity Relationship (SAR) : The incorporation of bromine in the pyridine ring has been linked to enhanced binding affinity for target proteins compared to non-brominated analogs. This highlights the importance of structural modifications in optimizing biological activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for TERT-BUTYL N-(5-BROMO-4-METHYLPYRIDIN-2-YL)CARBAMATE?

- Methodology : The synthesis typically involves coupling reactions between tert-butyl carbamate derivatives and halogenated pyridine intermediates. For example, tert-butyl carbamate groups can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmospheres. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side reactions, such as dehalogenation or over-alkylation .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane or recrystallization from polar aprotic solvents.

Q. How should researchers handle and store this compound to maintain stability?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may hydrolyze the carbamate group or degrade the pyridine ring .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent decomposition. Desiccants (e.g., silica gel) should be used to mitigate hygroscopic effects .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirm the presence of tert-butyl (δ ~1.2–1.4 ppm for C(CH3)3), bromo-pyridine (δ ~8.5–9.0 ppm for aromatic protons), and carbamate (δ ~150–155 ppm for C=O in 13C NMR) .

- MS (ESI/HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z = 327.08 for C12H16BrN2O2) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular structure?

- Procedure : Grow single crystals via slow evaporation in solvents like DCM/hexane. Collect diffraction data using a synchrotron or in-house X-ray source. Refine structures with SHELXL, which is robust for small molecules, and visualize using ORTEP-3 to validate bond angles/geometry .

- Data Interpretation : Compare experimental bond lengths (e.g., C–Br: ~1.89 Å) with theoretical values to confirm regiochemistry and rule out polymorphism .

Q. How do researchers address contradictory spectral data (e.g., unexpected NMR splitting or MS fragments)?

- Troubleshooting :

- NMR Splitting : Verify sample purity via HPLC. If splitting persists, consider dynamic effects (e.g., rotational barriers in the carbamate group) or diastereomeric impurities .

- MS Anomalies : Use high-resolution MS to distinguish between isobaric species. For example, a fragment at m/z 211.04 may arise from loss of tert-butyl oxide (C4H9O–) versus bromine abstraction .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Design : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature). For example, Suzuki-Miyaura coupling with boronic acids may require Pd(PPh3)4 and K2CO3 in THF/water (80°C, 12h) .

- Table: Example Reaction Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)2, K3PO4 | 45 | 85 |

| Pd(PPh3)4, K2CO3 | 72 | 95 |

| XPhos Pd G2, Cs2CO3 | 68 | 92 |

Q. How can computational modeling predict reactivity or stability?

- DFT Calculations : Use Gaussian or ORCA to model transition states for bromine substitution or carbamate hydrolysis. Compare activation energies (ΔG‡) to prioritize synthetic routes .

- MD Simulations : Assess solubility by simulating interactions with solvents (e.g., DMSO vs. acetonitrile) to guide crystallization .

Safety and Regulatory Considerations

Q. What are the toxicological risks associated with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.